Ethyl 4-formyl-2-(trifluoromethyl)benzoate
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Overview
Description
Ethyl 4-formyl-2-(trifluoromethyl)benzoate is an organic compound with the molecular formula C11H9F3O3 It is a derivative of benzoic acid, characterized by the presence of a formyl group and a trifluoromethyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-formyl-2-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of ethyl 4-(trifluoromethyl)benzoate with formyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-formyl-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Ethyl 4-carboxy-2-(trifluoromethyl)benzoate.
Reduction: Ethyl 4-(hydroxymethyl)-2-(trifluoromethyl)benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-formyl-2-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the development of biologically active compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of ethyl 4-formyl-2-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, affecting its distribution and persistence in biological systems .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(trifluoromethyl)benzoate: Lacks the formyl group, making it less reactive in certain chemical transformations.
Ethyl 2-formyl-4-(trifluoromethyl)benzoate: Similar structure but with the formyl group in a different position, leading to different reactivity and applications.
Uniqueness
Ethyl 4-formyl-2-(trifluoromethyl)benzoate is unique due to the combination of the formyl and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C11H9F3O3 |
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Molecular Weight |
246.18 g/mol |
IUPAC Name |
ethyl 4-formyl-2-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C11H9F3O3/c1-2-17-10(16)8-4-3-7(6-15)5-9(8)11(12,13)14/h3-6H,2H2,1H3 |
InChI Key |
VUAQXDYYEMGNIL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C=O)C(F)(F)F |
Origin of Product |
United States |
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